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Foreword: Beyond the Stoichiometric—The Rise of
Catalytic Chirality

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure
compounds remains a paramount objective, particularly within the realms of pharmaceutical
and materials science. The subtle yet profound influence of chirality on biological activity and
material properties necessitates a mastery of asymmetric synthesis. Among the diverse toolkit
available to the contemporary chemist, chiral organoborane reagents have carved a distinct
and powerful niche. Their evolution from stoichiometric reagents to highly efficient catalysts has
revolutionized the enantioselective synthesis of a vast array of molecules. This guide provides
a comprehensive exploration of the fundamental properties of these reagents, moving beyond
a mere recitation of protocols to a deeper understanding of the principles that govern their
reactivity and stereoselectivity. It is intended for the practicing researcher, scientist, and drug
development professional who seeks not only to apply these powerful tools but also to innovate
upon their established foundations.
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The Boron Atom: An Electrophilic Heart with a
Chiral Mind

The utility of organoboranes in synthesis is intrinsically linked to the fundamental electronic
properties of the boron atom. With only three valence electrons, tricoordinate boranes possess
a vacant p-orbital, rendering them potent Lewis acids.[1] This inherent electrophilicity is the
driving force behind their reactivity, allowing them to activate and participate in a wide range of
chemical transformations.

The C-B bond itself has low polarity, with electronegativity values of 2.55 for carbon and 2.04
for boron.[2] This results in a bond that is stable yet readily undergoes oxidation or
protonolysis, providing a versatile handle for further functionalization.[1] The geometry of
tricoordinate organoboranes is trigonal planar, but upon coordination with a Lewis base, they
adopt a tetrahedral geometry.[3] This geometric flexibility is a key aspect of their catalytic
cycles.

The introduction of chiral ligands to the boron center transforms these achiral reagents into
powerful tools for asymmetric synthesis. The chiral environment created by these ligands
dictates the facial selectivity of reactions, enabling the transfer of chirality to a prochiral
substrate with high fidelity. The efficacy of this chirality transfer is a delicate interplay of steric
and electronic factors, which will be a recurring theme in our exploration of specific reagent
classes.

Pillars of Asymmetric Boron Chemistry: A
Comparative Overview

While the family of chiral organoborane reagents is ever-expanding, three major classes have
established themselves as the workhorses of asymmetric synthesis: Brown's hydroboration
reagents, Corey-Bakshi-Shibata (CBS) catalysts, and chiral allyl- and crotylboranes. Each
possesses a unique reactivity profile and is suited for specific transformations.

Brown's Asymmetric Hydroboration Reagents:
Stoichiometric Stereocontrol
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Pioneered by Herbert C. Brown, asymmetric hydroboration marked a significant breakthrough
in the synthesis of chiral alcohols from alkenes.[4] These reagents are typically derived from
the hydroboration of chiral terpenes, most notably a-pinene, to yield diisopinocampheylborane
(IpczBH) and monoisopinocampheylborane (IpcBH2).[5]

» Diisopinocampheylborane (IpczBH): A bulky reagent, Ipc2BH exhibits excellent
enantioselectivity for the hydroboration of cis-alkenes.[5] Its significant steric profile,
however, limits its reactivity with more hindered alkenes.[6]

¢ Monoisopinocampheylborane (IpcBHz2): With reduced steric bulk compared to its dialkyl
counterpart, IpcBHz is more effective for the hydroboration of trans- and trisubstituted
alkenes.[7]

The mechanism of hydroboration involves a concerted, four-membered transition state where
the boron and hydride add to the same face of the alkene (a syn-addition).[8] The
stereochemical outcome is dictated by the minimization of steric interactions between the
alkene substituents and the chiral ligands on the boron atom.

The Corey-Bakshi-Shibata (CBS) Catalysts: A Revolution
In Asymmetric Reduction

The development of chiral oxazaborolidine catalysts by Corey, Bakshi, and Shibata represents
a paradigm shift from stoichiometric to catalytic asymmetric reduction of prochiral ketones.[2][9]
These catalysts, often prepared from chiral amino alcohols like (S)-prolinol, are used in
substoichiometric amounts in conjunction with a stoichiometric borane source (e.g., BHs-THF
or BHs-SMe2).[9]

The catalytic cycle of a CBS reduction is a testament to the principles of Lewis acid-base
chemistry. The borane source coordinates to the Lewis basic nitrogen of the oxazaborolidine,
which in turn enhances the Lewis acidity of the endocyclic boron atom.[10] This activated
catalyst then coordinates to the ketone, positioning it for a highly face-selective intramolecular
hydride transfer from the coordinated borane.[11] The stereochemical outcome is highly
predictable, with the larger substituent on the ketone orienting away from the chiral substituent
on the catalyst.[12]
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Chiral Allyl- and Crotylboranes: Forging C-C Bonds with
Precision

The asymmetric addition of allyl and crotyl groups to carbonyl compounds is a powerful method
for the construction of chiral homoallylic alcohols. Chiral allyl- and crotylboranes, often derived
from diisopinocampheylborane or tartrate esters, provide exceptional levels of stereocontrol.
[13][14]

The stereochemical outcome of these reactions can be rationalized by the Zimmerman-Traxler
model, which proposes a chair-like six-membered transition state.[15][16] In this model, the
substituents on both the aldehyde and the allylborane reagent adopt pseudo-equatorial
positions to minimize steric interactions, leading to a predictable diastereomeric and
enantiomeric outcome.[1] The geometry of the crotylborane reagent is crucial; (E)-
crotylboranes typically afford anti-products, while (Z)-crotylboranes yield syn-products.[17]

In the Laboratory: Practical Considerations and
Methodologies

The successful application of chiral organoborane reagents hinges on meticulous experimental
technique, particularly with regard to the exclusion of air and moisture. Many of these reagents
are sensitive to atmospheric conditions and can be pyrophoric.[18]

Handling Air-Sensitive Reagents: A Protocol for Safety
and Success

All manipulations of chiral organoborane reagents should be conducted under an inert
atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.

Experimental Protocol: Setting up a Reaction Under Inert Atmosphere

o Glassware Preparation: All glassware should be thoroughly dried in an oven (typically at 125-
140 °C overnight) and allowed to cool under a stream of inert gas or in a desiccator.[18]

o Assembly: The reaction flask is assembled while being flushed with inert gas. Rubber septa
are used to seal the openings.[19]
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 Inert Gas Supply: A balloon filled with nitrogen or argon, or a direct line from a gas cylinder
connected via a bubbler, is used to maintain a positive pressure of inert gas within the
reaction vessel.[20]

o Reagent Transfer: Liquid reagents are transferred using gas-tight syringes or cannulas.
Syringes should be purged with inert gas before use.[21] Solid reagents are typically added
under a positive flow of inert gas.

Spectroscopic Characterization: The Voice of Boron

11B NMR spectroscopy is an indispensable tool for characterizing organoborane species.[15]
The chemical shift of the boron nucleus is highly sensitive to its coordination environment and
the nature of its substituents.

Typical ' B NMR Chemical Shift Range
Type of Organoborane

(Ppm)
Trialkylboranes +83 to +93
Tricoordinate Boranes with B-H Variable, dependent on structure
Boronic Esters (B-O bonds) +18 to +35
Tetrahedral Borates -120 to +12

Table 1: Representative 1B NMR Chemical Shifts (relative to BF3-OEt2).[15][22][23]

Reaction Workup: Taming the Boron

The workup procedure for reactions involving organoboranes must effectively remove boron-
containing byproducts. A common and effective method involves the repeated co-evaporation
of the reaction mixture with methanol. This process converts boron species into volatile
trimethyl borate, which can be easily removed under reduced pressure.[16] For hydroboration-
oxidation reactions, a standard workup involves treatment with aqueous sodium hydroxide
followed by the careful addition of hydrogen peroxide to oxidize the C-B bond to a C-O bond.[6]

Mechanistic Insights and Predictive Models
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A deep understanding of the reaction mechanisms and the models used to predict
stereochemical outcomes is crucial for the rational design of asymmetric syntheses.

The Zimmerman-Traxler Model in Allylboration

The Zimmerman-Traxler model provides a powerful predictive tool for the stereochemical
outcome of allyl- and crotylboration reactions.[1] The model posits a closed, six-membered,
chair-like transition state where the metal (in this case, boron) coordinates to the carbonyl
oxygen.

Figure 1: Zimmerman-Traxler transition states for the reaction of (E)- and (Z)-crotylboranes with
an aldehyde, leading to the formation of anti and syn products, respectively.

The Catalytic Cycle of the CBS Reduction

The catalytic cycle of the CBS reduction illustrates the elegant interplay of Lewis acid-base
interactions that lead to highly enantioselective hydride transfer.
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Figure 2: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

The Future of Chiral Organoboranes: New Frontiers

The field of chiral organoborane chemistry continues to evolve, with ongoing research focused
on the development of new catalysts with broader substrate scope and higher efficiency.
Recent advances include the use of computational methods to design novel chiral ligands and
to gain a more nuanced understanding of reaction mechanisms.[7][24] Furthermore, the
development of biocatalytic methods for the synthesis of chiral organoboranes is opening up
new avenues for green and sustainable chemistry.[5][12]

Conclusion: A Versatile and Enduring Tool
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Chiral organoborane reagents have firmly established themselves as indispensable tools in the
arsenal of the synthetic chemist. Their versatility, predictability, and high stereoselectivity have
enabled the synthesis of a vast array of complex molecules. A thorough understanding of their
fundamental properties, from the electronic nature of the boron atom to the subtleties of the
transition state geometries, is the key to unlocking their full potential. As the demand for
enantiomerically pure compounds continues to grow, the importance of chiral organoborane
reagents in both academic research and industrial applications is set to expand even further.

References
11B NMR Chemical Shifts.

e The Safe Use of Pyrophoric Reagents. Columbia University.

e Organoboron chemistry. Wikipedia. [Link]

o Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral
Allyldialkylboranes. Synthesis of Homoallylic Alcohol. University of York.

o Asymmetric Hydroboration. Making Molecules. [Link]
o Reagent of the month — CBS oxazaborolidine. SigutLabs. [Link]
e The boron approach to asymmetric synthesis. SciSpace. [Link]

e Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic
Boronic Acidsl1. Journal of the American Chemical Society. [Link]

» Organic Reaction Workup Formulas for Specific Reagents.
e Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of
Pittsburgh.

» Selective reductions. 45. Asymmetric reduction of prochiral ketones by iso-2-methyl-, iso-2-
ethyl-, and [iso-2-[2-(benzyloxy)ethyl]lapopinocampheyl]-tert-butylchloroboranes. Evidence
for a major influence of the steric requirements of the 2-substituent on the efficiency of
asymmetric reduction. ACS Publications. [Link]

e Boron NMR.

e 11B NMR chemical shifts. Science and Fun. [Link]

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://en.wikipedia.org/wiki/Organoboron_chemistry
https://makingmolecules.com/asymmetric-hydroboration/
https://sigutlabs.com/reagent-of-the-month-cbs-oxazaborolidine/
https://typeset.io/papers/the-boron-approach-to-asymmetric-synthesis-359u8q9q
https://pubs.acs.org/doi/10.1021/ja01594a022
https://pubs.acs.org/doi/10.1021/jo00279a015
http://www.science-and-fun.de/tools/nmr_11b.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry. [Link]

Asymmetric Hydrobor
Allylation of C=0 Bonds. Harned Research Group.

Calculated 11B—13C NMR chemical shift relationship in hypercoordinate methonium and
boronium ions. PMC - NIH. [Link]

Recent Advances in Borane Chemistry. ResearchGate. [Link]

Chiral 1,3,2-oxazaborolidines in asymmetric synthesis: recent advances. RSC Publishing.
[Link]

Chiral synthesis via organoboranes. 22. Selective reductions. 44. The effect of the steric
requirements of the alkyl substituent in isopinocampheylalkylchloroboranes for the
asymmetric reduction of representative ketones. The Journal of Organic Chemistry. [Link]

Handling air-sensitive reagents AL-134. MIT.

Brown Hydroboration. Chem-Station Int. Ed. [Link]

Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

How To Run A Reaction: The Workup. Department of Chemistry : University of Rochester.
[Link]

Substitution with retention in organoboranes and utilization of the phenomenon for a general
synthesis of pure enantiomers.
2.

Brown hydroboration. ResearchGate. [Link]

"Computational studies of hydroboration: remote functional groups and r" by Sarah Liberty
Olbrich. Digital Commons @ Colby. [Link]

Story of Hydroboration: Experimentally Generated Mechanistic Insights. ACS Publications.
[Link]

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://pubs.acs.org/doi/10.1021/acs.joc.2c01995
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC43603/
https://www.researchgate.net/publication/236113833_Recent_Advances_in_Borane_Chemistry
https://pubs.rsc.org/en/content/articlelanding/2004/ob/b402804h
https://pubs.acs.org/doi/10.1021/jo00268a018
https://www.chem-station.com/en/reactions-2/2014/03/brown-hydroboration.html
https://www.youtube.com/watch?v=g4oVo4D3iSM
https://www.sas.rochester.edu/chm/resource/how-to/run-a-reaction/the-workup.html
https://www.researchgate.net/publication/282361099_Brown_hydroboration
https://digitalcommons.colby.edu/honorstheses/146/
https://pubs.acs.org/doi/10.1021/acs.accounts.3c00155
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Chiral Synthesis via Organoboranes. 6. Asymmetric allylboration via chiral
allyldialkylboranes. Synthesis of homoallylic alcohols with exceptionally high enantiomeric
excess. Semantic Scholar. [Link]

e Organic Syntheses Procedure. [Link]

» Synthesis of Axially Chiral Boron Compounds. MDPI. [Link]

e Zimmerman-Traxler Model. OpenOChem Learn. [Link]

o Chiral diboranes as catalysts for the stereoselective organopolymerization of epoxides.
Semantic Scholar. [Link]

e Chapter 12 - BORON.

e Synthesis of chiral boranes via asymmetric insertion of carbenes into B-H bonds catalyzed
by the rhodium(i) diene complex. Chemical Communications (RSC Publishing). [Link]

o Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

» Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

e HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS,
PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE
ORGANIC CHEMISTRY NOTEBOOK, N° 15. Redalyc. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]
e 2. pdf.benchchem.com [pdf.benchchem.com]

o 3. DSpace [scholarworks.wm.edu]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://www.semanticscholar.org/paper/Chiral-synthesis-via-organoboranes.-6.-Asymmetric-Jadhav-Bhat/603a10502127163884813083bd1c55d048208316
http://www.orgsyn.org/demo.aspx?prep=v74p0077
https://www.mdpi.com/1420-3049/27/19/6591
https://openochem.com/learn/reference/named-reactions/zimmerman-traxler-model
https://www.semanticscholar.org/paper/Chiral-diboranes-as-catalysts-for-the-organo-of-Fischer-Leibold/a613271d1872390f055655761350a41f62130e92
https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc01662k
https://www.nrochemistry.com/corey-bakshi-shibata-reduction/
https://www.masterorganicchemistry.com/2013/03/28/hydroboration-oxidation-of-alkenes/
https://www.redalyc.org/journal/5702/570260481002/html/
https://www.benchchem.com/product/b057659?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Organoboron_chemistry
https://pdf.benchchem.com/1588/comparing_the_efficacy_of_different_chiral_alcohols_in_asymmetric_reduction.pdf
https://scholarworks.wm.edu/bitstreams/998d4004-2688-4a46-9b5b-c34e9899580d/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

4. Brown Hydroboration | Chem-Station Int. Ed. [en.chem-station.com]

5. Genetically programmed chiral organoborane synthesis - PubMed
[pubmed.ncbi.nim.nih.gov]

6. Organic Syntheses Procedure [orgsyn.org]
7. researchgate.net [researchgate.net]

8. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS,
PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE
ORGANIC CHEMISTRY NOTEBOOK, N° 15 [redalyc.org]

9. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective
reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino
alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
[pubs.rsc.org]

10. Mechanism of Pd/Senphos-Catalyzed trans-Hydroboration of 1,3-Enynes: Experimental
and Computational Evidence in Support of the Unusual Outer-Sphere Oxidative Addition
Pathway - PMC [pmc.ncbi.nim.nih.gov]

11. Brown Hydroboration [organic-chemistry.org]
12. researchgate.net [researchgate.net]

13. york.ac.uk [york.ac.uk]

14. pdf.benchchem.com [pdf.benchchem.com]
15. chemistry.sdsu.edu [chemistry.sdsu.edu]

16. rtong.people.ust.hk [rtong.people.ust.hk]

17. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific
[fishersci.co.uk]

18. as.uky.edu [as.uky.edu]

19. youtube.com [youtube.com]

20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

21. Thieme E-Books & E-Journals [thieme-connect.de]
22. science-and-fun.de [science-and-fun.de]

23. Calculated 11B-13C NMR chemical shift relationship in hypercoordinate methonium and
boronium ions - PMC [pmc.ncbi.nim.nih.gov]

24. "Computational studies of hydroboration: remote functional groups and r" by Sarah
Liberty Olbrich [digitalcommons.colby.edu]

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://en.chem-station.com/reactions-2/2014/03/brown-hydroboration.html
https://pubmed.ncbi.nlm.nih.gov/29186119/
https://pubmed.ncbi.nlm.nih.gov/29186119/
https://orgsyn.org/demo.aspx?prep=CV6P0919
https://www.researchgate.net/publication/360674752_Computational_Insights_into_Hydroboration_with_Acyclic_a-Borylamido-Germylene_and_Stannylene_Catalysts_Cooperative_Dual_Catalysis_the_Key_to_System_Efficiency
https://www.redalyc.org/journal/4263/426363282007/html/
https://www.redalyc.org/journal/4263/426363282007/html/
https://www.redalyc.org/journal/4263/426363282007/html/
https://pubs.rsc.org/en/content/articlelanding/1985/p1/p19850002039
https://pubs.rsc.org/en/content/articlelanding/1985/p1/p19850002039
https://pubs.rsc.org/en/content/articlelanding/1985/p1/p19850002039
https://pubs.rsc.org/en/content/articlelanding/1985/p1/p19850002039
https://pmc.ncbi.nlm.nih.gov/articles/PMC10162691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10162691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10162691/
https://www.organic-chemistry.org/namedreactions/brown-hydroboration.shtm
https://www.researchgate.net/publication/321370313_Genetically_programmed_chiral_organoborane_synthesis
https://www.york.ac.uk/res/pac/teaching/jo00354a003.pdf
https://pdf.benchchem.com/1587/Technical_Support_Center_Troubleshooting_Guide_for_Quincorine_Asymmetric_Catalysis.pdf
https://www.chemistry.sdsu.edu/research/BNMR/
https://rtong.people.ust.hk/Organic%20Reaction%20Workup.pdf
https://www.fishersci.co.uk/gb/en/lab-reporter/2021/issue-1/air-sensitive-chemistry-practical-and-safety-considerations.html
https://www.fishersci.co.uk/gb/en/lab-reporter/2021/issue-1/air-sensitive-chemistry-practical-and-safety-considerations.html
https://www.as.uky.edu/sites/default/files/pyro_techbulletins.pdf
https://www.youtube.com/watch?v=RNWZXhCGUgs
http://ccc.chem.pitt.edu/wipf/Web/Air_sensitive_techniques.pdf
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108141
https://www.science-and-fun.de/tools/11b-nmr.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC22583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC22583/
https://digitalcommons.colby.edu/honorstheses/188/
https://digitalcommons.colby.edu/honorstheses/188/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [The Architectonics of Asymmetric Induction: A Technical
Guide to Chiral Organoborane Reagents]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057659/docs#the-architectonics-of-asymmetric-
induction-a-technical-guide-to-chiral-organoborane-reagents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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